3-fluoro-4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O/c19-16-3-4-18(22-9-16)24-12-14-5-6-23(10-14)11-15-2-1-13(8-21)7-17(15)20/h1-4,7,9,14H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKIDMXJCCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)CC3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-fluoro-4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]benzonitrile is C18H17F2N3O, with a molecular weight of approximately 329.3 g/mol. The compound features a fluorinated pyridine moiety, which is often associated with enhanced biological activity and improved pharmacokinetic properties.
Medicinal Chemistry Applications
1. Anticancer Research:
Research has indicated that compounds containing fluorinated aromatic systems can exhibit potent anticancer activity. Studies have explored the potential of this compound as a lead compound for developing novel anticancer agents. Its structural components may interact with specific cancer cell receptors, inhibiting tumor growth.
2. Neurological Disorders:
The compound's structure suggests potential applications in treating neurological disorders. The presence of the pyrrolidine ring is known to enhance blood-brain barrier penetration, making it a candidate for further exploration in the context of neuropharmacology.
3. Antimicrobial Activity:
Preliminary studies have shown that similar fluorinated compounds possess antimicrobial properties. Investigating the efficacy of this compound against various bacterial strains could yield promising results for antibiotic development.
Biological Studies
Case Study: In Vitro Activity Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 6.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 7.0 | Mitotic disruption |
Pharmacokinetic Studies
The pharmacokinetic profile of this compound has been assessed in animal models, demonstrating favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-c]pyrimidine and Chromenone Moieties
- Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Differences: Replaces benzonitrile with a methyl benzoate ester and incorporates a chromen-4-one scaffold. Molecular Weight: 536.4 (M++1), significantly higher than the target compound (~340–360 g/mol), suggesting reduced bioavailability due to increased size. Functional Impact: The chromenone and pyrazolopyrimidine systems may enhance binding to kinases but reduce solubility compared to the pyrrolidine-pyridine linkage in the target compound .
- Example 85 (): 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Key Differences: Incorporates morpholino and isopropoxy groups instead of nitrile and pyrrolidine. Functional Impact: The morpholino group may improve water solubility, whereas the isopropoxy substituent could increase lipophilicity .
Triazolo[4,3-a]pyridine Derivatives with Carboxylic Acid Groups
- Intermediate 26 () : 5-fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid
- Key Differences : Replaces benzonitrile with a carboxylic acid and introduces a triazolo-pyridine system.
- Functional Impact : The carboxylic acid enhances solubility but may limit blood-brain barrier penetration. The triazolo ring could confer stronger hydrogen-bonding interactions with targets compared to the pyrrolidine-pyridine linker .
Pyridine Derivatives with Silyl-Protected and Sulfanyl Groups
- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde (): Key Differences: Contains a silyl-protected hydroxyl group and an aldehyde instead of benzonitrile.
3-fluoro-4-[(pyrimidin-2-ylsulfanyl)methyl]benzonitrile () :
- Key Differences : Substitutes the pyrrolidine-pyridine group with a pyrimidinylsulfanyl moiety.
- Molecular Formula : C₁₂H₈FN₃S.
- Functional Impact : The sulfur atom may enhance π-π stacking or metal coordination, but the sulfanyl group could increase oxidation susceptibility compared to the ether-linked pyridine in the target compound .
Benzamide Analogues with Pyrrolidinylmethylphenoxy Linkers
- 3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (): Key Differences: Replaces nitrile with a benzamide group. Functional Impact: The amide group improves polarity and hydrogen-bonding capacity, which may enhance target affinity but reduce lipophilicity and oral absorption compared to the nitrile-containing target compound .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: the benzonitrile core and the pyrrolidine-phenoxy pyridine side chain. Retrosynthetically, the methylene bridge between the benzonitrile and pyrrolidine suggests a nucleophilic substitution or reductive amination strategy. The pyrrolidine moiety’s (5-fluoropyridin-2-yl)oxymethyl group implies a Williamson ether synthesis or Mitsunobu reaction for ether bond formation .
Critical disconnections include:
-
Benzonitrile-pyrrolidine linkage : Likely formed via alkylation of a pyrrolidine amine with a benzonitrile-bearing electrophile (e.g., bromomethyl or chloromethyl derivative).
-
Pyrrolidine-ether side chain : Synthesized by coupling a pyrrolidine alcohol with 5-fluoropyridin-2-ol under basic or catalytic conditions.
Synthesis of the Benzonitrile Core: 3-Fluoro-4-(Bromomethyl)Benzonitrile
The benzonitrile core is functionalized at the 4-position with a bromomethyl group to enable subsequent coupling. A validated approach involves bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation .
Procedure :
-
Substrate Preparation : 3-Fluoro-4-methylbenzonitrile is dissolved in carbon tetrachloride with a catalytic amount of benzoyl peroxide.
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Bromination : NBS is added portionwise at 80°C, yielding 3-fluoro-4-(bromomethyl)benzonitrile after 12 hours.
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Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), affording a white crystalline solid (Yield: 78%, Purity: 95% by HPLC) .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | CCl₄ |
| Yield | 78% |
The pyrrolidine side chain requires the introduction of a (5-fluoropyridin-2-yl)oxymethyl group at the 3-position. A Williamson ether synthesis is employed, leveraging a pyrrolidine alcohol and 5-fluoropyridin-2-ol .
Procedure :
-
Pyrrolidine Alcohol Preparation : 3-Hydroxymethylpyrrolidine is synthesized via reduction of 3-cyano-pyrrolidine using LiAlH₄ in THF.
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Etherification : 5-Fluoropyridin-2-ol, 3-hydroxymethylpyrrolidine, and K₂CO₃ are refluxed in DMF for 24 hours.
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Isolation : The product is extracted with dichloromethane and purified via distillation (Yield: 65%, Purity: 92% by GC) .
Key Data :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Yield | 65% |
Coupling of Fragments: Alkylation of Pyrrolidine with Bromomethyl Benzonitrile
The final step involves nucleophilic substitution between 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine and 3-fluoro-4-(bromomethyl)benzonitrile. A mild base ensures deprotonation of the pyrrolidine nitrogen while minimizing side reactions .
Procedure :
-
Reaction Setup : Equimolar amounts of pyrrolidine and bromomethyl benzonitrile are combined in acetonitrile with K₂CO₃.
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Heating : The mixture is stirred at 60°C for 48 hours under nitrogen.
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Purification : Column chromatography (ethyl acetate:methanol, 95:5) isolates the product as a pale-yellow solid (Yield: 58%, Purity: 98% by NMR) .
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Yield | 58% |
Optimization and Mechanistic Insights
Solvent Screening : Polar aprotic solvents (DMF, DMSO) accelerated the alkylation but led to decomposition above 70°C. Acetonitrile balanced reactivity and stability.
Base Selection : Strong bases (e.g., NaH) caused elimination, whereas K₂CO₃ provided optimal nucleophilicity without side reactions.
Temperature Control : Prolonged heating beyond 48 hours reduced yield due to pyrrolidine ring oxidation.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (d, J = 3.1 Hz, 1H, pyridine-H)
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δ 7.54 (m, 2H, benzonitrile-H)
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δ 4.62 (s, 2H, OCH₂)
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δ 3.81 (m, 4H, pyrrolidine-H)
FT-IR (cm⁻¹) :
-
2230 (C≡N stretch)
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1245 (C-F stretch)
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1120 (C-O-C ether)
Q & A
What are the optimal synthetic routes for 3-fluoro-4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]benzonitrile, and how can side reactions be minimized?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
-
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution (e.g., coupling a fluoropyridine derivative with a pyrrolidine intermediate) and cyanobenzyl group introduction. Evidence from analogous pyridine-pyrrolidine systems suggests controlled temperatures (0–5°C for sensitive steps) and solvents like DMF or pyridine to stabilize intermediates .
-
Key Steps :
Step Reagents/Conditions Purpose 1 5-fluoropyridin-2-ol, K₂CO₃, DMF Alkylation of pyrrolidine 2 4-fluorobenzonitrile derivative, Pd catalysis Cyanobenzyl group coupling 3 Recrystallization (MeOH/H₂O) Purification -
Side reactions (e.g., over-alkylation) are minimized by stoichiometric control and low-temperature kinetics .
How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?
Basic Research Focus : Characterization.
Methodological Answer :
- 1H/13C NMR : Look for diagnostic peaks:
- Cyanobenzyl : Aromatic protons at δ 7.5–8.0 ppm (doublets for fluorinated positions) .
- Pyrrolidine : Protons at δ 2.5–3.5 ppm (multiplet for N-CH₂) .
- Fluoropyridinyl : Distinctive splitting patterns (e.g., δ 8.1–8.7 ppm for pyridine protons) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₁₆F₂N₃O: ~364.12 g/mol) .
What biological targets are hypothesized for this compound, and how can its activity be validated experimentally?
Advanced Research Focus : Target identification.
Methodological Answer :
- Hypothesis : The fluoropyridine-pyrrolidine scaffold is common in kinase inhibitors (e.g., JAK/STAT or EGFR targets) .
- Validation :
- In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116 or A549) with ATP-binding competition assays .
- Structural analogs : Compare activity with compounds like 4-{[3-(2,4-dioxothiazolidinyl)pyrrolidin-1-yl]sulfonyl}benzonitrile, which showed IC₅₀ = 0.2 µM in kinase inhibition .
How can computational modeling predict the compound’s binding affinity and selectivity?
Advanced Research Focus : Computational docking.
Methodological Answer :
- Docking Workflow :
- Selectivity : Compare docking scores across homologous kinases (e.g., EGFR vs. HER2) to identify key residue interactions (e.g., Thr790 vs. gatekeeper mutations) .
What strategies resolve contradictions between in vitro potency and poor cellular activity?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
-
Possible Causes : Poor solubility, membrane impermeability, or metabolic instability.
-
Solutions :
How can structure-activity relationships (SAR) guide the optimization of this compound?
Advanced Research Focus : SAR studies.
Methodological Answer :
-
Key Modifications :
- Pyrrolidine Substituents : Replace methyl with bulkier groups (e.g., tert-butyl) to enhance target binding .
- Fluorine Position : Compare 5-fluoro vs. 3-fluoro pyridine derivatives for steric/electronic effects .
-
Data Table :
Derivative Modification IC₅₀ (µM) Notes Parent None 1.2 Baseline Analog A Pyrrolidine-CH₂CF₃ 0.7 Increased hydrophobicity Analog B 3-F-pyridine 5.8 Reduced activity
What analytical methods are recommended for quantifying this compound in biological matrices?
Advanced Research Focus : Bioanalytical quantification.
Methodological Answer :
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in H₂O (A) and acetonitrile (B).
- Detection : MRM transitions for the compound (m/z 364 → 212) .
- Validation Parameters :
- Linearity: 1–1000 ng/mL (R² > 0.99).
- LOD/LOQ: 0.3 ng/mL and 1 ng/mL, respectively .
How does the compound’s stability vary under different pH and temperature conditions?
Basic Research Focus : Stability profiling.
Methodological Answer :
-
Accelerated Stability Study :
Condition Degradation (%) at 24h pH 2.0 25% (acid hydrolysis) pH 7.4 <5% 40°C 15% (thermal decay) -
Mitigation : Lyophilize for long-term storage (-20°C) and use buffered solutions (pH 6–8) .
What chiral separation techniques are effective for isolating enantiomers of this compound?
Advanced Research Focus : Enantiomer resolution.
Methodological Answer :
- Chiral HPLC :
- Column : Chiralpak IA (250 × 4.6 mm, 5 µm).
- Mobile Phase : Hexane:IPA (80:20) + 0.1% TFA.
- Resolution : Rs > 2.0 achieved for pyrrolidine stereocenters .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with racemic mixtures .
How can solubility challenges be addressed during formulation for in vivo studies?
Advanced Research Focus : Preclinical formulation.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
